3-keto-5Beta-Abiraterone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

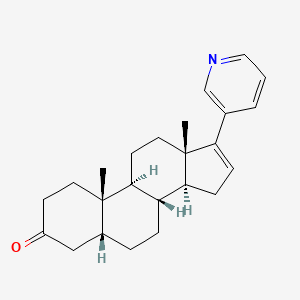

Properties

Molecular Formula |

C24H31NO |

|---|---|

Molecular Weight |

349.5 g/mol |

IUPAC Name |

(5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C24H31NO/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-4,7,13,15,17,19,21-22H,5-6,8-12,14H2,1-2H3/t17-,19+,21+,22+,23+,24-/m1/s1 |

InChI Key |

FKNZCFYWNHCQGE-IXSAPAIESA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 3-keto-5β-Abiraterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 3-keto-5β-abiraterone, a significant metabolite of the prostate cancer drug abiraterone. The synthesis involves a two-step process commencing from the commercially available drug, abiraterone. The initial step is an Oppenauer oxidation to yield the intermediate Δ(4)-abiraterone (D4A), which subsequently undergoes a stereoselective 5β-reduction to produce the final compound. This document outlines the detailed experimental protocols for these transformations, presents key quantitative data in a structured format, and illustrates the synthetic pathway and metabolic context through diagrams.

Introduction

Abiraterone is a potent inhibitor of the enzyme CYP17A1, a critical component in the androgen biosynthesis pathway. By blocking this enzyme, abiraterone effectively reduces the levels of androgens that stimulate the growth of prostate cancer cells. In vivo, abiraterone is metabolized to a variety of compounds, including Δ(4)-abiraterone (D4A), which is then further converted to both 5α- and 5β-reduced metabolites.[1][2] The 5β-metabolite, 3-keto-5β-abiraterone, is of significant interest to researchers for its potential biological activity and as a standard for metabolic studies. This guide details a practical chemical synthesis route to obtain this compound for research and development purposes.

Synthetic Pathway Overview

The synthesis of 3-keto-5β-abiraterone from abiraterone is a two-step process:

-

Oxidation: The 3β-hydroxyl group of abiraterone is oxidized to a ketone, and the Δ5 double bond is isomerized to the Δ4 position to form the α,β-unsaturated ketone, Δ(4)-abiraterone (D4A). The Oppenauer oxidation is a classic and effective method for this transformation in steroid chemistry.[3]

-

5β-Reduction: The Δ4 double bond of D4A is stereoselectively reduced to give the 5β-configuration, resulting in the formation of 3-keto-5β-abiraterone. This reduction is a crucial step that establishes the desired cis-fusion of the A and B steroid rings.

The overall synthetic scheme is presented below:

Caption: Overall synthetic pathway for 3-keto-5β-abiraterone.

Experimental Protocols

Step 1: Synthesis of Δ(4)-Abiraterone (D4A) via Oppenauer Oxidation

The Oppenauer oxidation utilizes a ketone as a hydride acceptor and an aluminum alkoxide catalyst to oxidize the 3β-hydroxyl group of abiraterone and isomerize the double bond.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve abiraterone in a suitable anhydrous solvent such as toluene or benzene.

-

Addition of Reagents: Add a large excess of a ketone, typically acetone or cyclohexanone, to serve as the hydride acceptor.

-

Catalyst Addition: Introduce the aluminum alkoxide catalyst, such as aluminum isopropoxide or aluminum tri-tert-butoxide, to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within several hours.

-

Workup: Upon completion, cool the reaction mixture and quench by the slow addition of a dilute acid (e.g., 1M HCl) to decompose the aluminum salts.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Δ(4)-abiraterone.

Step 2: Synthesis of 3-keto-5β-Abiraterone via 5β-Reduction

The stereoselective reduction of the Δ4 double bond of D4A to the 5β-configuration is the critical step in this synthesis. This can be achieved through catalytic hydrogenation under specific conditions that favor the formation of the cis-fused A/B ring system.

Methodology:

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve Δ(4)-abiraterone in a suitable solvent. The choice of solvent can influence the stereoselectivity of the reduction.

-

Catalyst Addition: Add a hydrogenation catalyst. The selection of the catalyst and its support is crucial for achieving high 5β-selectivity.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure and stir the reaction mixture at a controlled temperature.

-

Monitoring: Monitor the reaction progress by analyzing aliquots for the disappearance of the starting material.

-

Workup: Once the reaction is complete, carefully vent the hydrogen gas and filter the reaction mixture to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure 3-keto-5β-abiraterone.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of 3-keto-5β-abiraterone. Please note that yields are representative and can vary based on reaction scale and optimization.

| Step | Reaction | Starting Material | Product | Key Reagents | Typical Yield (%) |

| 1 | Oppenauer Oxidation | Abiraterone | Δ(4)-Abiraterone | Aluminum isopropoxide, Acetone | 70-85 |

| 2 | 5β-Reduction | Δ(4)-Abiraterone | 3-keto-5β-Abiraterone | H₂, Hydrogenation Catalyst | 50-70 |

Characterization Data

The structural identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

| Compound | Technique | Expected Observations |

| Δ(4)-Abiraterone | ¹H NMR | Appearance of a signal for the vinylic proton at C4, disappearance of the signal for the C6 vinylic proton of abiraterone. |

| ¹³C NMR | Shift in the signals for carbons in the A and B rings consistent with the α,β-unsaturated ketone. | |

| MS (ESI+) | [M+H]⁺ corresponding to the molecular weight of D4A. | |

| 3-keto-5β-Abiraterone | ¹H NMR | Disappearance of the vinylic proton signal at C4. The stereochemistry at C5 can be confirmed by the coupling constants of the A-ring protons. |

| ¹³C NMR | Upfield shift of the C4 and C5 signals, consistent with a saturated A/B ring junction. | |

| MS (ESI+) | [M+H]⁺ corresponding to the molecular weight of 3-keto-5β-abiraterone. |

Metabolic Pathway Context

The synthesis of 3-keto-5β-abiraterone is significant in the context of abiraterone's metabolism. The following diagram illustrates the enzymatic transformations that occur in vivo.

Caption: In vivo metabolic pathway of abiraterone.

Conclusion

This technical guide provides a detailed framework for the synthesis of 3-keto-5β-abiraterone from abiraterone. The described two-step process, involving an Oppenauer oxidation followed by a stereoselective 5β-reduction, offers a practical route for obtaining this important metabolite for research purposes. The provided protocols, quantitative data, and pathway diagrams are intended to support researchers and drug development professionals in their efforts to study the metabolism and biological activity of abiraterone and its derivatives.

References

Biochemical Properties of 3-keto-5β-Abiraterone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abiraterone acetate, a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC), undergoes extensive in vivo metabolism. While the parent drug and its primary active metabolite, Δ⁴-abiraterone (D4A), are well-characterized inhibitors of androgen biosynthesis, the biochemical roles of downstream metabolites are less understood. This technical guide focuses on 3-keto-5β-abiraterone, a significant metabolite formed through the 5β-reduction of D4A. In contrast to its pro-tumorigenic 5α-isomer, 3-keto-5β-abiraterone is generally considered to be part of an inactivation and clearance pathway. This document provides a comprehensive overview of its known biochemical properties, metabolic fate, and the experimental methodologies used for its characterization.

Metabolic Pathway of 3-keto-5β-Abiraterone

The metabolic cascade leading to 3-keto-5β-abiraterone is initiated by the conversion of abiraterone to D4A by 3β-hydroxysteroid dehydrogenase (3βHSD). D4A, a potent anti-cancer agent itself, is then irreversibly metabolized by 5β-reductase to form 3-keto-5β-abiraterone.[1] This 5β-reduction introduces a significant conformational change in the steroid A-ring, leading to a bent structure that is generally associated with biological inactivity and enhanced excretion.[1]

Biochemical Properties

Current research strongly indicates that 3-keto-5β-abiraterone is a biologically inactive metabolite. This is in stark contrast to its stereoisomer, 3-keto-5α-abiraterone, which has been shown to be an androgen receptor (AR) agonist and can promote prostate cancer progression.[1][2] The 5β-configuration of 3-keto-5β-abiraterone disrupts the planar steroid structure, which is crucial for binding to the androgen receptor.

Androgen Receptor Binding and Activity

Enzyme Inhibition

The inhibitory activity of 3-keto-5β-abiraterone against key steroidogenic enzymes, such as CYP17A1, has not been extensively quantified in publicly available research. The focus of inhibitory studies has been on abiraterone, D4A, and the active 5α-metabolites. The structural changes introduced by 5β-reduction likely diminish or abolish its ability to bind to the active site of these enzymes.

Table 1: Summary of Biochemical Data for 3-keto-5β-Abiraterone

| Property | Finding | Quantitative Data | Reference |

| Androgen Receptor (AR) Agonism | Does not stimulate androgen-responsive gene expression (e.g., PSA). | Not Available | [1] |

| CYP17A1 Inhibition | Presumed to be inactive based on structural characteristics. | Not Available | |

| Other Steroidogenic Enzyme Inhibition | Presumed to be inactive. | Not Available |

Experimental Protocols

Detailed experimental protocols specifically for the biochemical characterization of 3-keto-5β-abiraterone are not explicitly provided in the primary literature. However, based on the methodologies used for other abiraterone metabolites, the following general protocols would be applicable.

Androgen Receptor (AR) Competition Binding Assay

This assay is used to determine the binding affinity of a test compound to the androgen receptor.

Principle: A radiolabeled androgen (e.g., ³H-DHT) is incubated with a source of androgen receptor (e.g., cell lysates or purified receptor protein). The ability of a non-labeled competitor compound (3-keto-5β-abiraterone) to displace the radiolabeled ligand is measured.

Generalized Protocol:

-

Receptor Preparation: Prepare cell lysates from a cell line overexpressing the androgen receptor (e.g., LNCaP cells) or use purified recombinant AR ligand-binding domain.

-

Assay Setup: In a multi-well plate, combine the receptor preparation with a fixed concentration of radiolabeled androgen.

-

Competition: Add increasing concentrations of the unlabeled test compound (3-keto-5β-abiraterone) to the wells.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Separation: Separate the receptor-bound from the free radioligand. This can be achieved through methods like filtration or scintillation proximity assay (SPA).

-

Detection: Quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of the competitor. The IC50 value (the concentration of competitor that displaces 50% of the radiolabeled ligand) can then be calculated and converted to a Ki (inhibition constant).

In Vitro CYP17A1 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of CYP17A1.

Principle: A substrate for CYP17A1 (e.g., radiolabeled pregnenolone or progesterone) is incubated with a source of the enzyme (e.g., human liver microsomes or recombinant CYP17A1). The formation of the product is measured in the presence and absence of the inhibitor.

Generalized Protocol:

-

Enzyme and Substrate Preparation: Prepare a reaction mixture containing a source of CYP17A1, a radiolabeled substrate, and a cofactor (NADPH).

-

Inhibition: Add varying concentrations of the test compound (3-keto-5β-abiraterone) to the reaction mixture.

-

Incubation: Incubate the mixture at 37°C to allow the enzymatic reaction to proceed.

-

Reaction Termination: Stop the reaction, typically by adding a strong acid or organic solvent.

-

Product Separation: Separate the product from the substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Detection: Quantify the amount of product formed, often by measuring radioactivity.

-

Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.

Conclusion

The available scientific evidence strongly supports the classification of 3-keto-5β-abiraterone as a biologically inactive metabolite of abiraterone. Its formation via 5β-reduction leads to a significant alteration in its three-dimensional structure, which is incompatible with binding to and activating the androgen receptor. While direct quantitative biochemical data for this specific metabolite is sparse in the literature, its presumed role in the clearance pathway for abiraterone is a critical aspect of understanding the overall pharmacology of this important anti-cancer drug. Further studies employing the detailed experimental protocols outlined in this guide would be necessary to definitively quantify its biochemical properties and confirm its lack of activity.

References

The Role of 3-keto-5β-Abiraterone in Prostate Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abiraterone acetate, marketed as Zytiga®, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC) and high-risk castration-sensitive prostate cancer (CSPC).[1][2][3][4][5] Administered as a prodrug, it is rapidly converted in vivo to its active form, abiraterone.[3] The primary mechanism of action of abiraterone is the potent and irreversible inhibition of the enzyme 17α-hydroxylase/C17,20-lyase (CYP17A1).[1][3][6][7] This enzyme is critical for androgen biosynthesis in the testes, adrenal glands, and within the prostate tumor itself.[3] By blocking CYP17A1, abiraterone effectively curtails the production of androgens that drive prostate cancer progression.[6][8][9]

However, the clinical journey of abiraterone is nuanced by its complex metabolism. The parent drug is converted into several metabolites, which possess distinct biological activities that can significantly influence treatment efficacy and the development of resistance.[6][10][11] A key metabolite, Δ4-abiraterone (D4A), is formed via the action of 3β-hydroxysteroid dehydrogenase (3βHSD) and exhibits even more potent anti-tumor activity than abiraterone itself.[6][12][13] D4A, in turn, serves as a substrate for further enzymatic conversion, leading to a cascade of downstream metabolites, including the 5α-reduced and 5β-reduced congeners.[6][7][12]

This guide focuses on the role of a specific, lesser-characterized metabolite: 3-keto-5β-abiraterone (5β-Abi) . While its counterpart, 3-keto-5α-abiraterone, is an androgen receptor (AR) agonist known to promote resistance, the 5β-reduced metabolites represent an alternative metabolic fate.[7][10][11][12] Understanding the formation and function of 3-keto-5β-abiraterone is crucial for optimizing abiraterone therapy and overcoming resistance mechanisms.

The Metabolic Pathway of Abiraterone

The biotransformation of abiraterone is a multi-step enzymatic process that mirrors endogenous steroid metabolism. The initial and most critical steps involve the generation of D4A, which is subsequently directed down two distinct and irreversible pathways: 5α-reduction and 5β-reduction.[6][7][12]

-

Abiraterone to Δ4-abiraterone (D4A): Abiraterone is converted by 3β-hydroxysteroid dehydrogenase (3βHSD) to D4A.[6][12][14] This metabolite is a more potent inhibitor of CYP17A1, 3βHSD, and steroid-5α-reductase (SRD5A), and also functions as a direct androgen receptor antagonist.[6][13]

-

D4A to 5α- and 5β-Reduced Metabolites: The Δ4, 3-keto structure of D4A makes it a substrate for 5α-reductase (SRD5A) and 5β-reductase. These enzymes catalyze the irreversible reduction of the A-ring of the steroid, leading to the formation of 3-keto-5α-abiraterone (5α-Abi) and 3-keto-5β-abiraterone (5β-Abi), respectively.[6][7][12]

-

Further Reduction: Both 5α-Abi and 5β-Abi can be reversibly converted to their 3α-hydroxy and 3β-hydroxy counterparts by aldo-keto reductases and hydroxysteroid dehydrogenases.[6][7][12]

Mechanism of Action and Biological Significance

The stereochemistry of the A-ring reduction is a critical determinant of biological activity. Generally, 5α-reduction of androgens preserves the planar structure necessary for binding to and activating the androgen receptor, whereas 5β-reduction introduces a significant bend in the steroid backbone, rendering the molecule inactive and marking it for clearance.[7]

-

3-keto-5α-Abiraterone (Pro-tumorigenic): This metabolite is a direct androgen receptor agonist.[8][10][15][16] Its formation promotes prostate cancer cell growth and the expression of androgen-responsive genes, thereby counteracting the therapeutic goals of abiraterone treatment and contributing to drug resistance.[6][11][17]

-

3-keto-5β-Abiraterone (Inactive/Clearance): In contrast, the 5β-reduced metabolites, including 3-keto-5β-abiraterone, are considered biologically inactive.[7] Their formation represents a metabolic "escape" or detoxification pathway.[12] While they are clinically detectable in the serum of patients undergoing abiraterone therapy, their primary role appears to be the diversion of the potent D4A metabolite away from the pro-tumorigenic 5α-reduction pathway towards an inactivation and clearance route.[7][8][12] This is supported by clinical trial data showing that inhibition of 5α-reductase with dutasteride blocks the formation of 5α-metabolites and increases D4A levels, but does not deplete the 5β-metabolites.[6][8][12][15]

Quantitative Data on Abiraterone and Metabolites

The biological impact of abiraterone's metabolites is directly related to their enzymatic inhibitory potential and their circulating concentrations in patients.

Table 1: Comparative Inhibitory Activity of Abiraterone and its Metabolites

This table summarizes the half-maximal inhibitory concentrations (IC50) against key steroidogenic enzymes. Data for 5β-reduced metabolites is limited, reflecting their presumed inactivity.

| Compound | CYP17A1 Inhibition (IC50) | 3βHSD Inhibition (IC50) | SRD5A Inhibition (IC50) | Reference |

| Abiraterone | Potent | Weaker | Weaker | [13] |

| Δ4-Abiraterone (D4A) | More Potent than Abiraterone | Potent | Potent | [6][13] |

| 3-keto-5α-Abiraterone | Attenuated/Loss of Activity | Loss of Activity | Loss of Activity | [6] |

| 3α-OH-5α-Abiraterone | Attenuated/Loss of Activity | Loss of Activity | Loss of Activity | [6] |

| 3-keto-5β-Abiraterone | Not Reported (Presumed Inactive) | Not Reported (Presumed Inactive) | Not Reported (Presumed Inactive) |

Table 2: Serum Concentrations of Abiraterone Metabolites in Patients

The following table presents data on the relative abundance of abiraterone and its key metabolites detected in the serum of CRPC patients undergoing treatment. Notably, the resistance-associated 3-keto-5α-abiraterone can be more abundant than the highly active D4A metabolite.

| Metabolite | Mean Concentration (nM) - Cycle 3 (Abi Alone) | Mean Concentration (nM) - Cycle 4 (Abi + Dutasteride) | Key Observation | Reference |

| Δ4-Abiraterone (D4A) | 9.9 | 18.2 | Concentration nearly doubled with SRD5A inhibition. | [6] |

| 3-keto-5α-Abiraterone | 25.8 | 2.9 | Depleted by 89% with SRD5A inhibition. | [6] |

| 3α-OH-5α-Abiraterone | Reported | Reported | Depleted by 92% with SRD5A inhibition. | [6] |

| 3β-OH-5α-Abiraterone | Reported | Reported | Depleted by 73% with SRD5A inhibition. | [6] |

| 5β-Reduced Metabolites | Detected | Detected | Not depleted by dutasteride, demonstrating specificity. | [8][12][15] |

Key Experimental Protocols

Reproducible and robust methodologies are essential for studying the metabolism and activity of abiraterone. The following sections outline core experimental protocols.

CYP17A1 Inhibition Assay

This assay measures the ability of a compound to inhibit the 17α-hydroxylase and 17,20-lyase activities of CYP17A1.

-

Principle: The assay quantifies the conversion of a radiolabeled substrate (e.g., [¹⁴C]-Progesterone or [³H]-Pregnenolone) to its respective products by a CYP17A1 enzyme source.[18]

-

Methodology:

-

Enzyme Source: Microsomes from cells expressing human CYP17A1 or rat testicular homogenate are commonly used.[19]

-

Reaction: The enzyme source is incubated with the radiolabeled substrate, a NADPH-generating system, and varying concentrations of the inhibitor (e.g., 3-keto-5β-abiraterone).

-

Steroid Extraction: The reaction is stopped, and steroids are extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).

-

Separation: The extracted steroids (substrate and products) are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[18][20]

-

Quantification: The radioactivity of the separated steroid bands is measured using a scintillation counter or radioisotope scanner.

-

Analysis: The percentage of substrate conversion is calculated, and IC50 values are determined by plotting the inhibition curve.[19]

-

Androgen Receptor (AR) Activity Reporter Gene Assay

This cell-based assay measures the transcriptional activity of the androgen receptor in response to treatment with a test compound.[21]

-

Principle: Cells are engineered to express a reporter gene (e.g., firefly luciferase) under the control of an androgen-responsive promoter. Ligand-induced AR activation drives reporter gene expression, which is quantified by measuring the reporter's activity.[21]

-

Methodology:

-

Cell Culture: Prostate cancer cell lines expressing endogenous AR (e.g., VCaP, LNCaP) or heterologous cells (e.g., COS-1) are used.[21]

-

Transfection: Cells are co-transfected with an AR expression vector (if needed) and a reporter plasmid containing androgen response elements (AREs) upstream of a luciferase gene. A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.

-

Treatment: Transfected cells are treated with the vehicle control, a known agonist (e.g., DHT), a known antagonist (e.g., enzalutamide), or the test compounds (e.g., abiraterone metabolites) at various concentrations.

-

Cell Lysis: After incubation (typically 18-24 hours), cells are lysed to release the luciferase enzymes.

-

Luminometry: The luciferase activity in the cell lysates is measured using a luminometer after the addition of the appropriate substrates.

-

Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The results are expressed as fold induction over the vehicle control to determine agonistic or antagonistic activity.

-

Quantification of Metabolites in Patient Serum via LC-MS/MS

This protocol provides a highly sensitive and specific method for measuring the concentrations of abiraterone and its metabolites in clinical samples.[8][11][22]

-

Principle: Liquid chromatography (LC) separates the different compounds in a complex mixture based on their physicochemical properties. Tandem mass spectrometry (MS/MS) then provides highly specific detection and quantification of each compound based on its unique mass-to-charge ratio and fragmentation pattern.

-

Methodology:

-

Sample Preparation: Serum or plasma samples from patients are collected. An internal standard (a known amount of a structurally similar compound not present in the sample) is added. Proteins are precipitated, and the metabolites are extracted using a technique like liquid-liquid extraction or solid-phase extraction.

-

LC Separation: The extracted sample is injected into an HPLC or UPLC system. A C18 column is typically used to separate abiraterone and its various metabolites based on their polarity.[22]

-

MS/MS Detection: As each compound elutes from the LC column, it enters the mass spectrometer. The molecules are ionized (e.g., by electrospray ionization - ESI), and a specific precursor ion for each metabolite is selected. This ion is fragmented, and specific product ions are monitored for quantification.

-

Analysis: A standard curve is generated using known concentrations of pure synthetic metabolites. The concentration of each metabolite in the patient sample is determined by comparing its peak area ratio relative to the internal standard against the standard curve.

-

Conclusion and Future Directions

The metabolism of abiraterone is a double-edged sword. It is responsible for the generation of the highly potent anti-cancer agent D4A, but it also creates the androgenic, resistance-driving metabolite 3-keto-5α-abiraterone.[6][10][12] The 5β-reduction pathway, which produces 3-keto-5β-abiraterone, serves as a crucial counterpoint to the pro-tumorigenic 5α-pathway. While 3-keto-5β-abiraterone itself appears to be biologically inert, its formation is significant as it diverts D4A into a clearance pathway, preventing its conversion into an AR agonist.[7][12]

This understanding opens new therapeutic avenues. The clinical investigation of co-administering abiraterone with the 5α-reductase inhibitor dutasteride is a direct result of this metabolic insight, aiming to shunt D4A metabolism away from the activating 5α-pathway and toward the more beneficial antagonistic and 5β-inactivation pathways.[10][11][17]

Future research should focus on:

-

Complete Biological Characterization: While presumed inactive, a comprehensive assessment of the biological activity of 3-keto-5β-abiraterone and its downstream metabolites on a wider range of cellular pathways is warranted.

-

Role of 5β-Reductase: Investigating the regulation and expression of 5β-reductase in prostate cancer could reveal new biomarkers or therapeutic targets.

-

Therapeutic Modulation: Exploring whether 5β-reductase activity can be modulated to further enhance the therapeutic window of abiraterone by promoting the clearance of D4A away from the 5α-pathway could be a valuable strategy.[12]

A deeper understanding of the complete metabolic network of abiraterone, including the seemingly minor players like 3-keto-5β-abiraterone, is paramount for the continued development of effective, personalized therapies for prostate cancer.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Resistance to Abiraterone in Castration-resistant Prostate Cancer: A Review of the Literature | Anticancer Research [ar.iiarjournals.org]

- 3. How ZYTIGA® Works | ZYTIGA® (abiraterone acetate) [zytigahcp.com]

- 4. onclive.com [onclive.com]

- 5. prostatecanceruk.org [prostatecanceruk.org]

- 6. prostatecancertopics.com [prostatecancertopics.com]

- 7. Directing abiraterone metabolism: balancing the scales between clinical relevance and experimental observation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Redirecting abiraterone metabolism to fine tune prostate cancer anti-androgen therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Abiraterone acetate: mechanism of action and pharmacological properties_Chemicalbook [chemicalbook.com]

- 10. Abstract A17: Abiraterone metabolism and a novel therapeutic strategy for castration resistant prostate cancer | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 11. pcf.org [pcf.org]

- 12. dash.harvard.edu [dash.harvard.edu]

- 13. researchgate.net [researchgate.net]

- 14. ascopubs.org [ascopubs.org]

- 15. Redirecting abiraterone metabolism to fine-tune prostate cancer anti-androgen therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 3-Keto-5α-abiraterone - Wikipedia [en.wikipedia.org]

- 18. Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. AOP-Wiki [aopwiki.org]

- 21. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]

- 22. Biotransformation of Abiraterone Into Five Characteristic Metabolites by the Rat Gut Microbiota and Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Metabolism of Abiraterone to 3-keto-5β-Abiraterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abiraterone, a cornerstone in the treatment of castration-resistant prostate cancer (CRPC), undergoes extensive in vivo metabolism, leading to a spectrum of metabolites with diverse biological activities. This technical guide provides an in-depth exploration of the metabolic conversion of abiraterone to 3-keto-5β-abiraterone. It details the enzymatic pathways, summarizes key pharmacokinetic data, outlines experimental protocols for metabolite quantification and in vitro metabolism studies, and visualizes the metabolic and signaling pathways. Understanding this metabolic cascade is crucial for optimizing therapeutic strategies and overcoming mechanisms of drug resistance.

Introduction

Abiraterone acetate, the prodrug of abiraterone, is a potent and selective inhibitor of CYP17A1, a critical enzyme in androgen biosynthesis.[1] By blocking androgen production, abiraterone effectively suppresses the growth of androgen-dependent prostate cancer. However, the clinical efficacy of abiraterone can be influenced by its complex in vivo metabolism. The parent drug is converted into several downstream metabolites, some of which possess altered or even opposing biological activities.

One such metabolic pathway involves the conversion of abiraterone to 3-keto-5β-abiraterone. This guide focuses on elucidating the key enzymatic steps, quantifying the extent of this conversion, and providing the methodologies to study this process.

The Metabolic Pathway: From Abiraterone to 3-keto-5β-Abiraterone

The in vivo transformation of abiraterone to 3-keto-5β-abiraterone is a multi-step enzymatic process primarily occurring in the liver and prostate cancer cells.[1][2]

-

Conversion to Δ4-abiraterone (D4A): The initial step involves the conversion of abiraterone to Δ4-abiraterone (D4A). This reaction is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase (3βHSD).[2]

-

5β-Reduction to 3-keto-5β-abiraterone: Subsequently, D4A undergoes reduction of the A-ring double bond, catalyzed by 5β-reductase, to form 3-keto-5β-abiraterone.[3] A parallel pathway involving 5α-reductase leads to the formation of the stereoisomer, 3-keto-5α-abiraterone.[3][4]

These metabolic conversions are significant as the resulting metabolites can have different effects on the androgen receptor (AR). While some metabolites retain anti-androgenic properties, others, such as 3-keto-5α-abiraterone, have been shown to act as AR agonists, potentially contributing to therapeutic resistance.[3][4] The biological activity of 3-keto-5β-abiraterone is less characterized but is a critical area of ongoing research.

Figure 1: Metabolic pathway of abiraterone to 3-keto-5β-abiraterone.

Quantitative Analysis of Abiraterone and its Metabolites

The quantification of abiraterone and its metabolites in biological matrices, primarily plasma, is essential for pharmacokinetic (PK) studies and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.

Pharmacokinetic Parameters

Pharmacokinetic studies in healthy volunteers and prostate cancer patients have provided valuable data on the circulating levels of abiraterone and its metabolites. The following table summarizes representative PK parameters.

| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Reference |

| Abiraterone | 90 | 1.9 | 503.9 | [5] |

| Δ4-abiraterone (D4A) | 0.91 | 2.1 | - | [5] |

| 3-keto-5α-abiraterone | 5.5 | 2.7 | - | [5] |

| 3-keto-5β-abiraterone | - | 3.2 - 19.3 | - | [5] |

| Abiraterone (Chinese subjects) | 39.0 ± 22.3 | 2.0 (1.0-4.0) | 225.2 ± 108.5 | [5] |

| Δ4-abiraterone (Chinese subjects) | 1.9 ± 0.8 | 2.0 (1.0-6.0) | 14.9 ± 6.9 | [5] |

| 3-keto-5α-abiraterone (Chinese subjects) | 3.7 ± 1.6 | 4.0 (2.0-8.0) | 34.8 ± 16.9 | [5] |

Note: Data for 3-keto-5β-abiraterone Cmax and AUC were not explicitly provided in the summarized source but its Tmax was reported to be within the range of other metabolites. Dashes indicate data not available in the cited source.

Experimental Protocols

Quantification of Abiraterone and Metabolites in Human Plasma by LC-MS/MS

This protocol outlines a general procedure for the simultaneous determination of abiraterone and its metabolites in human plasma.

4.1.1. Materials and Reagents

-

Human plasma (with EDTA as anticoagulant)

-

Abiraterone, Δ4-abiraterone, 3-keto-5β-abiraterone, and other relevant metabolite standards

-

Deuterated internal standard (e.g., abiraterone-d4)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Polypropylene tubes and vials

4.1.2. Sample Preparation (Protein Precipitation) [6]

-

Thaw plasma samples at room temperature.

-

To a 200 µL aliquot of plasma in a polypropylene tube, add 800 µL of acetonitrile containing the internal standard.

-

Vortex the mixture for 5 minutes to precipitate proteins.

-

Centrifuge at 14,000 RPM for 5 minutes.

-

Transfer 250 µL of the supernatant to a polypropylene autosampler vial.

4.1.3. LC-MS/MS Conditions [6]

-

LC System: Acquity H-Class UPLC system or equivalent.

-

Column: Acquity BEH C18 Column (2.1 x 100 mm, 1.7 µm particle size) or equivalent.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate the analytes of interest.

-

Injection Volume: 2 µL.

-

Mass Spectrometer: Xevo TQ-S Micro Tandem Mass Spectrometer or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each analyte and the internal standard.

4.1.4. Data Analysis

Quantify the analytes by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards.[6]

Figure 2: Experimental workflow for LC-MS/MS analysis of abiraterone metabolites.

In Vitro Metabolism of Abiraterone using Rat Liver Microsomes

This protocol provides a framework for studying the metabolism of abiraterone in a controlled in vitro system.

4.2.1. Materials and Reagents

-

Rat liver microsomes

-

Abiraterone

-

NADPH regenerating system (or NADPH)

-

Tris/HCl buffer (pH 7.4)

-

Methanol, HPLC grade

-

Incubator/shaker

4.2.2. Incubation Procedure [7]

-

Prepare the incubation mixture in a total volume of 200 µL containing:

-

5 µL of rat liver microsomes (20 mg/mL)

-

2 µL of abiraterone (10 µg/mL)

-

20 µL of NADPH

-

173 µL of Tris/HCl buffer (0.05 mM, pH 7.4)

-

-

Incubate the mixture in a shaking incubator at 37°C.

-

At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), stop the reaction by adding 600 µL of cold methanol.

-

Vortex the mixture to precipitate the microsomal proteins.

-

Centrifuge at high speed (e.g., 13,400 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis to identify and quantify the metabolites formed.

Signaling Pathway Implications

The metabolism of abiraterone has significant implications for androgen receptor (AR) signaling, a key driver of prostate cancer progression. While abiraterone and some of its metabolites are potent AR antagonists, the formation of other metabolites can counteract this effect.

The conversion of D4A to 3-keto-5α-abiraterone is of particular concern, as this metabolite has been shown to be an AR agonist, capable of promoting prostate cancer cell growth.[3][4] The accumulation of such agonistic metabolites could be a mechanism of acquired resistance to abiraterone therapy. Therefore, understanding the balance between the formation of antagonistic and agonistic metabolites, including 3-keto-5β-abiraterone, is crucial.

Figure 3: Logical relationship of abiraterone metabolism and androgen receptor signaling.

Conclusion

The in vivo metabolism of abiraterone is a complex process that generates a variety of metabolites with diverse biological activities. The conversion to 3-keto-5β-abiraterone represents one of several important metabolic pathways. A thorough understanding of the enzymes involved, the resulting metabolite concentrations, and their effects on androgen receptor signaling is paramount for the continued development and optimization of abiraterone therapy. The experimental protocols provided in this guide offer a foundation for researchers to further investigate this critical aspect of abiraterone pharmacology. Future research should focus on fully characterizing the biological activity of 3-keto-5β-abiraterone and its contribution to the overall clinical efficacy and potential resistance mechanisms of abiraterone treatment.

References

- 1. Simultaneous determination of abiraterone and its five metabolites in human plasma by LC-MS/MS: Application to pharmaco… [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. Redirecting abiraterone metabolism to fine tune prostate cancer anti-androgen therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Keto-5α-abiraterone - Wikipedia [en.wikipedia.org]

- 5. bohrium.com [bohrium.com]

- 6. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biotransformation of Abiraterone Into Five Characteristic Metabolites by the Rat Gut Microbiota and Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of 3-keto-5β-Abiraterone: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abiraterone acetate, a prodrug of abiraterone, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer. Its mechanism of action lies in the potent and irreversible inhibition of CYP17A1, a critical enzyme in androgen biosynthesis. However, the clinical activity of abiraterone is influenced by its complex metabolism into various steroidal derivatives. Among these, the 5β-reduced metabolite, 3-keto-5β-abiraterone, has garnered scientific interest. This technical guide provides a comprehensive overview of the pharmacokinetics of 3-keto-5β-abiraterone, including its formation, quantification, and key pharmacokinetic parameters, to support further research and drug development efforts in this area.

Metabolic Pathway of Abiraterone to 3-keto-5β-Abiraterone

Abiraterone undergoes extensive metabolism, primarily by steroidogenic enzymes, leading to the formation of several active and inactive metabolites. The pathway to 3-keto-5β-abiraterone is a multi-step process initiated by the conversion of abiraterone to Δ4-abiraterone (D4A). This reaction is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase (3βHSD). Subsequently, D4A serves as a substrate for 5β-reductase, which catalyzes the formation of 3-keto-5β-abiraterone. This is one of two parallel pathways, with the other involving 5α-reductase to produce 3-keto-5α-abiraterone. These 3-keto metabolites can be further metabolized to their 3α- and 3β-hydroxy counterparts.[1][2]

Pharmacokinetic Parameters

A pivotal study by Alyamani et al. provided the first evaluation of the pharmacokinetic parameters of abiraterone and its seven major steroidal metabolites, including 3-keto-5β-abiraterone, in healthy male volunteers.[3] Following a single oral dose of 1000 mg abiraterone acetate, plasma concentrations of the parent drug and its metabolites were monitored over 96 hours.[3]

The study revealed that the 5β-metabolites, including 3-keto-5β-abiraterone, generally exhibited a longer time to reach maximum concentration (Tmax) compared to abiraterone and its initial metabolite, D4A.[3] Two of the 5β-metabolites, 3-keto-5β-abiraterone and 3α-OH-5β-abiraterone, showed evidence of potential enterohepatic circulation at 6 and 24 hours post-dose.[3]

Table 1: Summary of Mean Pharmacokinetic Parameters of Abiraterone and its Key Metabolites in Healthy Volunteers [3]

| Compound | Tmax (hr) | Cmax (ng/mL) | Mean AUC (0-96 hr) |

| Abiraterone | 1.9 | 90 | 503.9 |

| Δ4-Abiraterone (D4A) | 2.1 | 0.91 | Data not specified in abstract |

| 3-keto-5α-Abiraterone | 2.7 | 5.5 | Data not specified in abstract |

| Other Metabolites (including 3-keto-5β-Abiraterone) | 3.2 - 19.3 | Data not specified in abstract | Ranged from 5.0 for 3β-OH-5α-Abi |

Note: The abstract provides a range for the Tmax of "other metabolites" and a specific AUC value for 3β-OH-5α-Abi. Detailed Cmax and AUC values for 3-keto-5β-abiraterone were not explicitly stated in the abstract.

Experimental Protocols

Quantification of 3-keto-5β-Abiraterone in Human Plasma by LC-MS/MS

The quantification of abiraterone and its metabolites, including 3-keto-5β-abiraterone, in biological matrices is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[2]

1. Sample Preparation (Liquid-Liquid Extraction) [2]

-

To 100 µL of serum, add an internal standard (e.g., deuterated abiraterone).

-

Vortex the sample for 30 seconds.

-

Add 2 mL of methyl tert-butyl ether (MTBE) and vortex for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes at 4°C to separate the organic and aqueous layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in an appropriate volume of the mobile phase.

2. Chromatographic Conditions [2]

-

Column: A C18 reversed-phase column is commonly used (e.g., Zorbax Eclipse Plus C18, 150 mm × 2.1 mm, 3.5 µm).

-

Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in a methanol:acetonitrile mixture) is employed. The specific ratio and gradient profile are optimized to achieve separation of all metabolites.

-

Flow Rate: A typical flow rate is around 0.2-0.4 mL/min.

-

Column Temperature: The column is maintained at a constant temperature, for instance, 40°C.

3. Mass Spectrometric Conditions [2]

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for each analyte and the internal standard.

In Vitro Metabolism Studies Using Human Liver Microsomes

To investigate the formation of 3-keto-5β-abiraterone and other metabolites in a controlled environment, in vitro studies using human liver microsomes are employed. These microsomes contain a high concentration of drug-metabolizing enzymes, including 5β-reductase.

-

Prepare a reaction mixture in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).

-

The mixture should contain human liver microsomes (e.g., 0.5-1 mg/mL protein concentration), the substrate (abiraterone or D4A), and a cofactor regenerating system, typically NADPH.

2. Reaction Initiation and Incubation [4][5]

-

Pre-incubate the microsomes and substrate at 37°C.

-

Initiate the metabolic reaction by adding NADPH.

-

Incubate the mixture at 37°C with gentle agitation for a specified period (e.g., up to 60 minutes).

3. Reaction Termination and Sample Processing [4][5]

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Analyze the supernatant containing the metabolites by LC-MS/MS as described above.

Conclusion

The pharmacokinetic profile of 3-keto-5β-abiraterone is characterized by its formation from abiraterone via the intermediate Δ4-abiraterone, catalyzed by 3βHSD and 5β-reductase, respectively. Its quantification in biological matrices is reliably achieved through sensitive and specific LC-MS/MS methods. Pharmacokinetic studies in healthy volunteers indicate that 3-keto-5β-abiraterone is one of the later-appearing metabolites and may undergo enterohepatic circulation. A thorough understanding of the pharmacokinetics of this and other abiraterone metabolites is crucial for optimizing therapeutic strategies and potentially personalizing treatment for patients with prostate cancer. Further research is warranted to fully elucidate the clinical significance and pharmacological activity of 3-keto-5β-abiraterone.

References

- 1. Population pharmacokinetic analysis of abiraterone in chemotherapy-naïve and docetaxel-treated patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and validation of a novel LC–MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pcf.org [pcf.org]

- 4. Biotransformation of Abiraterone Into Five Characteristic Metabolites by the Rat Gut Microbiota and Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]

3-keto-5β-Abiraterone: A Potential Biomarker in Prostate Cancer Therapy

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Abiraterone acetate, a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC), undergoes extensive metabolism in vivo. While the parent drug and its primary active metabolite, abiraterone, are well-characterized, emerging evidence suggests that downstream steroidal metabolites may play a crucial role in treatment response and resistance. Among these is 3-keto-5β-abiraterone, a metabolite whose formation and potential clinical significance are of increasing interest to the scientific community. This technical guide provides a comprehensive overview of 3-keto-5β-abiraterone, focusing on its metabolic pathway, analytical quantification, and its nascent role as a potential biomarker.

Abiraterone Metabolism and the Formation of 3-keto-5β-Abiraterone

The metabolic cascade of abiraterone acetate is complex, involving several enzymatic conversions that give rise to a spectrum of steroidal metabolites.[1] A key pathway involves the conversion of abiraterone to Δ4-abiraterone (D4A), a potent anti-tumor agent.[2] D4A can then undergo irreversible 5α- or 5β-reduction.[2] The 5β-reduction of D4A leads to the formation of 3-keto-5β-abiraterone.[2] While the 5α-reduced metabolite, 3-keto-5α-abiraterone, has been identified as an androgen receptor (AR) agonist that may promote prostate cancer progression, the biological activity of 3-keto-5β-abiraterone is less understood but is noted to be clinically detectable in patients.[2][3][4][5]

The metabolic pathway leading to the formation of 3-keto-5β-abiraterone is depicted below:

Quantitative Analysis of 3-keto-5β-Abiraterone

The accurate quantification of 3-keto-5β-abiraterone in biological matrices is essential for its evaluation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high sensitivity and specificity.

Table 1: LC-MS/MS Parameters for the Quantification of Abiraterone and its Metabolites[6]

| Parameter | Value |

| Instrumentation | Shimadzu UFLC system coupled with a Qtrap 5500 mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Analyte | Q1 (m/z) |

| Abiraterone | 350.5 |

| D4A | 348.3 |

| 3-keto-5α-Abiraterone | 350.3 |

| 3-keto-5β-Abiraterone | 350.4 |

| 3α-OH-5α-Abiraterone | 352.4 |

| 3β-OH-5α-Abiraterone | 352.3 |

| 3α-OH-5β-Abiraterone | 352.4 |

| 3β-OH-5β-Abiraterone | 352.1 |

| Abiraterone-d4 (IS) | 354.4 |

Experimental Protocol: Quantification of 3-keto-5β-Abiraterone in Human Serum by LC-MS/MS[6]

This protocol provides a detailed methodology for the simultaneous determination of abiraterone and its seven steroidal metabolites, including 3-keto-5β-abiraterone, in human serum.

1. Materials and Reagents:

-

Abiraterone and its metabolites (including 3-keto-5β-abiraterone)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Methyl tert-butyl ether (MTBE)

-

Abiraterone-d4 (Internal Standard)

-

Human serum

2. Sample Preparation:

-

To 100 µL of human serum in a glass tube, add 20 µL of 1.25 µg/mL internal standard working solution.

-

Vortex the sample for 30 seconds.

-

Add 2 mL of MTBE and vortex for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes at 4°C.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 300 µL of 1:1 methanol:water.

-

Transfer 200 µL to an HPLC vial for analysis.

3. LC-MS/MS Conditions:

-

LC System: Shimadzu UFLC system

-

Column: Zorbax Eclipse Plus C18 (150 mm × 2.1 mm, 3.5 µm)

-

Column Temperature: 40°C

-

Mobile Phase: Isocratic elution with 35% Mobile Phase A (0.1% formic acid in water) and 65% Mobile Phase B (0.1% formic acid in 60:40 methanol:acetonitrile)

-

Flow Rate: 0.2 mL/min

-

Injection Volume: 10 µL

-

MS System: AB Sciex Qtrap 5500

-

Ion Source: Electrospray Ionization (ESI), Positive Mode

-

Ion Spray Voltage: 2500 V

-

Nebulizer Temperature: 500°C

-

MRM Transitions: As listed in Table 1.

The workflow for this analytical procedure is illustrated below:

Clinical Relevance and Future Directions

While the analytical methods for detecting 3-keto-5β-abiraterone are well-established, its clinical utility as a biomarker is still under investigation. The contrasting biological activities of the 5α- and 5β-reduced metabolites of D4A suggest that the balance between these pathways could be a critical determinant of abiraterone efficacy.[2] It has been proposed that the metabolism of abiraterone generates compounds that can both prevent and cause treatment resistance in castration-resistant prostate cancer.[6]

Further research is required to establish a definitive correlation between circulating levels of 3-keto-5β-abiraterone and clinical outcomes such as progression-free survival, overall survival, and response to therapy. Prospective clinical studies are needed to quantify the levels of this metabolite in large patient cohorts and to explore its potential as a predictive biomarker for treatment selection and monitoring.

The logical relationship for investigating 3-keto-5β-abiraterone as a biomarker is outlined below:

Conclusion

3-keto-5β-abiraterone is a clinically detectable metabolite of abiraterone acetate whose role in the therapeutic landscape of prostate cancer is beginning to be explored. Robust analytical methods for its quantification are available, paving the way for comprehensive clinical investigations. Future studies focused on correlating the levels of 3-keto-5β-abiraterone with patient outcomes will be instrumental in determining its value as a biomarker for personalizing abiraterone therapy and overcoming treatment resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. prostatecancertopics.com [prostatecancertopics.com]

- 3. Gene polymorphism-related differences in the outcomes of abiraterone for prostate cancer: a systematic overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redirecting abiraterone metabolism to fine-tune prostate cancer anti-androgen therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Keto-5α-abiraterone - Wikipedia [en.wikipedia.org]

- 6. apps.dtic.mil [apps.dtic.mil]

The Inert Player: An In-depth Technical Guide on 3-keto-5β-Abiraterone's Role in Castration-Resistant Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abiraterone acetate, a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC), effectively prolongs survival by inhibiting androgen synthesis.[1][2] Its active metabolite, abiraterone, potently and irreversibly blocks the 17α-hydroxylase/C17,20-lyase (CYP17A1) enzyme, a critical component in the androgen biosynthesis pathway.[3] However, the in vivo metabolism of abiraterone is complex, leading to a variety of steroidal derivatives with diverse biological activities. While some metabolites contribute to the drug's efficacy or mediate resistance, this whitepaper focuses on a specific, yet significant, metabolite: 3-keto-5β-abiraterone. Emerging evidence suggests that this particular derivative, unlike its 5α-counterpart, is a biologically inactive bystander in the context of androgen receptor signaling. This guide provides a comprehensive technical overview of 3-keto-5β-abiraterone, its formation, and its apparent lack of a significant role in driving CRPC progression.

Metabolic Pathway of Abiraterone

Abiraterone acetate is a prodrug that is rapidly converted to its active form, abiraterone.[3] Abiraterone is then metabolized by 3β-hydroxysteroid dehydrogenase (3βHSD) to Δ4-abiraterone (D4A), a potent anti-tumor agent that not only inhibits steroidogenic enzymes but also acts as a direct and potent antagonist of the androgen receptor (AR).[4][5] D4A's structure, featuring a 3-keto-Δ4 configuration, makes it a substrate for both 5α- and 5β-reductases, leading to two distinct and irreversible metabolic pathways.[4][6]

The 5β-reduction of D4A results in the formation of 3-keto-5β-abiraterone.[4][7] This metabolite can be further, and reversibly, converted to 3α-hydroxy-5β-abiraterone and 3β-hydroxy-5β-abiraterone.[4] Notably, 3-keto-5β-abiraterone is clinically detectable in the serum of CRPC patients undergoing treatment with abiraterone acetate.[4]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Abiraterone in the management of castration-resistant prostate cancer prior to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Abiraterone and Galeterone, Powerful Tools Against Prostate Cancer: Present and Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prostatecancertopics.com [prostatecancertopics.com]

- 5. Redirecting abiraterone metabolism to fine-tune prostate cancer anti-androgen therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Redirecting abiraterone metabolism to fine tune prostate cancer anti-androgen therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dash.harvard.edu [dash.harvard.edu]

3-Keto-5β-Abiraterone: A Technical Overview of its Molecular Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abiraterone acetate, a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC), undergoes a complex metabolic cascade in vivo. While its primary active metabolite, abiraterone, is a potent inhibitor of CYP17A1, subsequent enzymatic conversions lead to a series of downstream metabolites. Among these is 3-keto-5β-abiraterone, a steroid derivative whose biological significance is an area of active investigation. This technical guide provides a comprehensive overview of the molecular structure, function, and relevant experimental methodologies pertaining to 3-keto-5β-abiraterone, offering a valuable resource for researchers in oncology and drug development.

Molecular Structure and Physicochemical Properties

3-keto-5β-abiraterone is a stereoisomer of the more extensively studied 3-keto-5α-abiraterone. The key structural feature of 5β-reduced steroids is a cis-juncture of the A and B rings of the steroid nucleus, resulting in a bent or non-planar molecular geometry. This contrasts with the relatively planar structure of their 5α-counterparts. This conformational difference is critical in dictating the molecule's interaction with biological targets.

Table 1: Physicochemical Properties of 3-Keto-5β-Abiraterone

| Property | Value | Source |

| Molecular Formula | C₂₄H₃₁NO | PubChem |

| Molar Mass | 349.518 g/mol | PubChem |

| Stereochemistry | 5β | Inferred from metabolism studies |

Metabolic Pathway and Function

3-keto-5β-abiraterone is a downstream metabolite in the biotransformation of abiraterone. The metabolic pathway is initiated by the conversion of abiraterone to Δ⁴-abiraterone (D4A). Subsequently, D4A undergoes irreversible reduction at the 5th position of the steroid backbone, catalyzed by 5β-reductase (AKR1D1), to yield 3-keto-5β-abiraterone.[1][2][3]

Metabolic pathway of abiraterone to 3-keto-5β-abiraterone.

While the 5α-reduced metabolite of D4A, 3-keto-5α-abiraterone, has been shown to act as an androgen receptor (AR) agonist and potentially contribute to treatment resistance, the 5β-isomer is generally considered to be an inactive metabolite destined for clearance. The bent A/B ring structure of 5β-reduced steroids typically hinders their ability to bind effectively to the ligand-binding pocket of the androgen receptor.[1][2] However, a comprehensive characterization of the biological activity of 3-keto-5β-abiraterone is still required to definitively establish its functional role.

Experimental Protocols

Detailed experimental protocols for the specific synthesis and biological characterization of 3-keto-5β-abiraterone are not widely published. However, the following sections outline the general methodologies that would be employed for its study.

Stereoselective Synthesis

The synthesis of 3-keto-5β-abiraterone would necessitate a stereoselective reduction of the 5-6 double bond of Δ⁴-abiraterone. This can be a challenging synthetic step, often requiring specialized catalysts and reaction conditions to favor the formation of the 5β isomer over the 5α isomer.

General workflow for the synthesis of 3-keto-5β-abiraterone.

Androgen Receptor Binding Assay

To determine the affinity of 3-keto-5β-abiraterone for the androgen receptor, a competitive radioligand binding assay is a standard method.

Protocol Outline:

-

Preparation of AR: Human androgen receptor (full-length or ligand-binding domain) is expressed and purified.

-

Radioligand: A radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT), is used.

-

Competition: A constant concentration of the AR and radioligand are incubated with varying concentrations of unlabeled 3-keto-5β-abiraterone (the competitor).

-

Separation: Bound and free radioligand are separated (e.g., by filtration).

-

Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

-

Data Analysis: The concentration of 3-keto-5β-abiraterone that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This can be used to calculate the inhibitory constant (Ki).

CYP17A1 Inhibition Assay

To assess whether 3-keto-5β-abiraterone retains any inhibitory activity against the primary target of abiraterone, a CYP17A1 inhibition assay would be performed.

Protocol Outline:

-

Enzyme Source: Microsomes from cells expressing human CYP17A1 are used.

-

Substrate: A fluorescent or radiolabeled substrate for CYP17A1 (e.g., pregnenolone) is used.

-

Incubation: The enzyme, substrate, and varying concentrations of 3-keto-5β-abiraterone are incubated.

-

Detection: The formation of the product is measured (e.g., by fluorescence or liquid chromatography-mass spectrometry).

-

Data Analysis: The IC₅₀ value is determined by plotting the percentage of enzyme inhibition against the concentration of 3-keto-5β-abiraterone.

Quantitative Data

As of the date of this publication, specific quantitative data on the biological activity of 3-keto-5β-abiraterone, such as its androgen receptor binding affinity (Ki or IC₅₀) or its inhibitory activity against key enzymes, are not available in peer-reviewed literature. The prevailing hypothesis is that its activity is significantly lower than that of its 5α-isomer.

Conclusion and Future Directions

3-keto-5β-abiraterone is a metabolite of abiraterone characterized by its 5β-reduced steroid backbone. Current understanding suggests it is a biologically inactive product destined for clearance, a hypothesis supported by the known structure-activity relationships of 5β-reduced steroids. However, to definitively elucidate its role, further research is required to isolate and characterize this metabolite and to determine its biological activity through rigorous in vitro and in vivo studies. Such data will be crucial for a complete understanding of the metabolic fate and overall pharmacological profile of abiraterone, potentially informing the development of next-generation androgen synthesis inhibitors.

References

Methodological & Application

Application Note: Quantification of 3-keto-5β-Abiraterone in Human Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abiraterone acetate, a prodrug of abiraterone, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer. Abiraterone inhibits androgen synthesis, but its metabolism is complex, leading to a variety of active and inactive metabolites. One such metabolite is 3-keto-5β-abiraterone. Accurate quantification of this and other metabolites in human plasma is crucial for pharmacokinetic studies, understanding drug metabolism, and potentially for therapeutic drug monitoring to optimize treatment. This document provides a detailed protocol for the quantification of 3-keto-5β-abiraterone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Abiraterone Metabolism Signaling Pathway

The metabolism of abiraterone involves several enzymatic conversions. A key pathway involves the conversion to Δ4-abiraterone (D4A), which can then be metabolized by 5α-reductase or 5β-reductase. The 5β-reductase pathway leads to the formation of 3-keto-5β-abiraterone.

Application Note: Quantitative Analysis of 3-keto-5β-Abiraterone in Human Serum by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-keto-5β-abiraterone, a metabolite of the prostate cancer drug abiraterone, in human serum. The method utilizes a simple liquid-liquid extraction procedure for sample preparation, followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). This method is highly selective and reproducible, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in patients undergoing abiraterone acetate treatment.

Introduction

Abiraterone acetate is a prodrug of abiraterone, a potent inhibitor of CYP17A1, an enzyme crucial for androgen biosynthesis. It is a standard treatment for metastatic castration-resistant prostate cancer (mCRPC). Abiraterone is extensively metabolized in vivo, leading to the formation of several metabolites. One of these is 3-keto-5β-abiraterone, which is formed from the downstream metabolism of Δ4-abiraterone (D4A), a more potent analogue of abiraterone.[1][2][3] The 5β-reduction pathway, leading to metabolites like 3-keto-5β-abiraterone, is considered a clearance pathway for abiraterone, rendering the metabolites inactive.[4] Accurate and reliable quantification of these metabolites is essential to understand the complete metabolic profile of abiraterone and its potential impact on treatment efficacy and resistance.

This application note provides a detailed protocol for the extraction and quantification of 3-keto-5β-abiraterone in human serum using LC-MS/MS, based on a validated method for the simultaneous determination of abiraterone and its seven steroidal metabolites.[1]

Experimental

Materials and Reagents

-

3-keto-5β-Abiraterone standard (synthesized as described previously[1])

-

Abiraterone-d4 (Internal Standard, IS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Methyl tertiary butyl ether (MTBE) (HPLC grade)

-

Double charcoal-stripped human serum

Instrumentation

-

LC System: Shimadzu Nexera UPLC system or equivalent, consisting of a binary pump, degasser, thermostated column oven, and autosampler.[2][3]

-

Mass Spectrometer: AB Sciex QTRAP 5500 or a comparable triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[2][3]

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | Zorbax Eclipse Plus C18, 150 mm × 2.1 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in methanol:acetonitrile (60:40, v/v) |

| Gradient | Isocratic at 65% B |

| Flow Rate | 0.2 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

| Run Time | 13 min |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | 2500 V |

| Nebulizer Temperature | 500 °C |

| Nebulizing Gas (GS1) | 40 L/min (Nitrogen) |

| Drying Gas (GS2) | 30 L/min (Nitrogen) |

| Declustering Potential (DP) | 120 V |

| Entrance Potential (EP) | 10 V |

| Collision Energy (CE) | 60 V |

| Collision Exit Potential (CXP) | 13 V |

Table 3: MRM Transitions

| Analyte | Q1 (m/z) | Q3 (m/z) |

| 3-keto-5β-Abiraterone | 350.4 | 156.1 |

| Abiraterone-d4 (IS) | 354.4 | 160.1 |

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of 3-keto-5β-abiraterone and abiraterone-d4 (IS) by dissolving the accurately weighed compounds in methanol.

-

Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with a methanol:water (1:1, v/v) mixture.

-

Calibration Standards and QC Samples: Spike double charcoal-stripped human serum with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation Protocol

-

To 100 µL of human serum (calibrators, QCs, or unknown samples), add the internal standard (abiraterone-d4).

-

Perform a liquid-liquid extraction by adding 2 mL of methyl tert-butyl ether (MTBE).

-

Vortex the mixture for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic supernatant to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 300 µL of 50% methanol.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Results and Discussion

Method Performance

The LC-MS/MS method was validated according to FDA guidelines.[1]

Table 4: Method Validation Summary for 3-keto-5β-Abiraterone

| Parameter | Result |

| Linearity Range | 0.1 - 20 ng/mL |

| Correlation Coefficient (R²) | ≥ 0.9979 |

| Intra-day Precision (CV%) | 0.99 - 10.75% |

| Inter-day Precision (CV%) | 2.84 - 12.18% |

| Intra-day Accuracy | 91.7 - 107.4% |

| Inter-day Accuracy | 93.8 - 103.5% |

The method demonstrated excellent linearity over the specified concentration range.[1] The accuracy and precision were within the acceptable limits, indicating the reliability of the method for the quantification of 3-keto-5β-abiraterone in human serum.[1] The chromatographic conditions were optimized to achieve separation of 3-keto-5β-abiraterone from its isomers, such as 3-keto-5α-abiraterone, without the need for a chiral column.[1]

Visualizations

Caption: Metabolic pathway of abiraterone to 5α and 5β-reduced metabolites.

Caption: Experimental workflow for the LC-MS/MS analysis of 3-keto-5β-abiraterone.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of 3-keto-5β-abiraterone in human serum. The simple sample preparation and robust chromatographic separation make this method well-suited for high-throughput analysis in a clinical research setting. This application note offers a comprehensive protocol for researchers and scientists involved in drug development and metabolism studies of abiraterone.

References

- 1. Development and validation of a novel LC–MS/MS method for simultaneous determination of abiraterone and its seven steroidal metabolites in human serum: Innovation in separation of diastereoisomers without use of a chiral column - PMC [pmc.ncbi.nlm.nih.gov]

- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. Directing abiraterone metabolism: balancing the scales between clinical relevance and experimental observation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays to Evaluate 3-keto-5β-Abiraterone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abiraterone acetate, a cornerstone in the treatment of castration-resistant prostate cancer (CRPC), undergoes a complex metabolism in vivo, leading to a variety of steroidal derivatives. Among these is 3-keto-5β-Abiraterone, a metabolite whose biological activity is of significant interest for understanding the overall therapeutic and potential resistance mechanisms associated with Abiraterone treatment. Unlike its 5α-reduced counterpart, 3-keto-5α-Abiraterone, which has been shown to act as an androgen receptor (AR) agonist and potentially contribute to treatment resistance, the 5β-reduced metabolites are generally considered to be inactive.[1][2] This document provides detailed protocols for a panel of cell-based assays designed to investigate and confirm the biological activity, or lack thereof, of 3-keto-5β-Abiraterone.

These assays will enable researchers to assess the effect of 3-keto-5β-Abiraterone on key cellular processes relevant to prostate cancer progression, including cell proliferation, apoptosis, and androgen receptor signaling. The provided protocols are intended to serve as a comprehensive guide for the design and execution of these experiments.

Signaling Pathway of Abiraterone Metabolism

The metabolic conversion of Abiraterone is a critical determinant of its overall effect. The following diagram illustrates the key steps in the metabolic pathway leading to the formation of 3-keto-5β-Abiraterone and its isomers.

Experimental Workflow for Evaluating 3-keto-5β-Abiraterone

The following diagram outlines a logical workflow for the comprehensive evaluation of 3-keto-5β-Abiraterone's cellular effects.

References

- 1. Gene polymorphism-related differences in the outcomes of abiraterone for prostate cancer: a systematic overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Directing abiraterone metabolism: balancing the scales between clinical relevance and experimental observation - Obst - Translational Cancer Research [tcr.amegroups.org]

Application Notes and Protocols for In Vivo Studies of 3-keto-5β-Abiraterone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abiraterone acetate, a prodrug of abiraterone, is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (CRPC).[1] Abiraterone effectively inhibits CYP17A1, a critical enzyme in androgen biosynthesis.[2] However, the in vivo metabolism of abiraterone is complex, leading to a variety of metabolites with potentially diverse biological activities.[3][4] One such metabolic pathway involves the conversion of abiraterone to Δ4-abiraterone (D4A), which can then be further metabolized by 5α- or 5β-reductases.[5][6] While the 5α-reduced metabolite, 3-keto-5α-abiraterone, has been shown to possess androgenic activity and may contribute to treatment resistance, the role of the 5β-reduced counterpart, 3-keto-5β-abiraterone, is less understood.[6] These application notes provide a comprehensive overview and detailed protocols for the in vivo study of 3-keto-5β-abiraterone in animal models.

Animal Models for Studying 3-keto-5β-Abiraterone

The selection of an appropriate animal model is critical for the in vivo investigation of abiraterone metabolism and the biological activity of its metabolites. Given that CRPC is the primary indication for abiraterone acetate, models that recapitulate this disease state are most relevant.

1. Castration-Resistant Prostate Cancer (CRPC) Xenograft Models

Immunocompromised mice bearing human prostate cancer xenografts are the most widely used models for studying CRPC and the effects of abiraterone.[7][8]

-

Cell Line-Derived Xenografts (CDX): Human prostate cancer cell lines such as VCaP and LNCaP can be implanted into surgically castrated male immunodeficient mice (e.g., SCID, NOD-SCID, or NSG) to establish CRPC xenografts.[9] These models are valuable for initial efficacy and mechanistic studies.

-

Patient-Derived Xenografts (PDX): PDX models, established by implanting fresh tumor tissue from patients with CRPC into immunodeficient mice, offer the advantage of preserving the heterogeneity and molecular characteristics of the original tumor.[7][8][10] These models are considered more clinically relevant for predicting patient responses to therapy.[10]

2. Models to Potentially Enhance 5β-Metabolism

To specifically investigate the 5β-metabolic pathway, researchers may consider models where the competing 5α-pathway is inhibited.

-

Co-administration with 5α-Reductase Inhibitors: The use of 5α-reductase inhibitors, such as dutasteride, in conjunction with abiraterone acetate administration in CRPC xenograft models could potentially increase the metabolic flux towards the 5β-pathway, leading to higher levels of 3-keto-5β-abiraterone.

-